1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol
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Overview
Description
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the nitrophenyl group and the hydroxyl group on the piperidine ring makes this compound interesting for various chemical and biological studies .
Preparation Methods
The synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzyl chloride with piperidine in the presence of a base, followed by reduction of the nitro group to an amine and subsequent oxidation to form the hydroxyl group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time .
Chemical Reactions Analysis
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-(2-Bromo-4-nitrophenyl)piperidin-4-ol: Similar structure but with a bromine atom instead of a nitro group, which may result in different chemical reactivity and biological activity.
4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide: Contains a sulfonamide group, which can impart different pharmacological properties.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C13H18N2O3/c16-13-6-9-14(10-7-13)8-5-11-1-3-12(4-2-11)15(17)18/h1-4,13,16H,5-10H2 |
InChI Key |
AFCQQOBSRRLREM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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